molecular formula C11H18N2O4 B2488099 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 956436-77-4

2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B2488099
CAS No.: 956436-77-4
M. Wt: 242.275
InChI Key: GGWVPJWQTBHVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic organic compound with the molecular formula C11H18N2O4 It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl chloride with acetic acid in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]propionic acid
  • 2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]butyric acid

Uniqueness

2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to its specific structural features, such as the imidazolidinone ring and the acetic acid moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-7(2)4-5-11(3)9(16)13(6-8(14)15)10(17)12-11/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWVPJWQTBHVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1(C(=O)N(C(=O)N1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.